molecular formula C9H9FO3 B1330778 2-Fluoro-3,4-dimethoxybenzaldehyde CAS No. 37686-68-3

2-Fluoro-3,4-dimethoxybenzaldehyde

Cat. No.: B1330778
CAS No.: 37686-68-3
M. Wt: 184.16 g/mol
InChI Key: UDBUQQVUWKHCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3,4-dimethoxybenzaldehyde can be achieved through several methods. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-3,4-dimethoxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3,4-dimethoxybenzaldehyde is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and physical properties.

Biological Activity

2-Fluoro-3,4-dimethoxybenzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a fluorine atom and two methoxy groups. These characteristics potentially enhance its biological activity through various mechanisms, including enzyme inhibition and receptor binding.

Structural Characteristics

The molecular formula of this compound is C10H11FO3C_{10}H_{11}FO_3, with a molecular weight of approximately 200.19 g/mol. The presence of the fluorine atom is significant as it can influence the electronic properties and reactivity of the compound.

Property Value
Molecular FormulaC10H11FO3C_{10}H_{11}FO_3
Molecular Weight200.19 g/mol
Functional GroupsAldehyde, Fluoro, Methoxy

This compound's biological activity is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom and methoxy groups enhance its binding affinity and selectivity towards these targets, modulating various biochemical pathways. This interaction can lead to significant pharmacological effects, making it a candidate for drug development.

Biological Activity Studies

Research has demonstrated that this compound exhibits notable biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes crucial in metabolic pathways. For instance, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism, which is vital for DNA synthesis and repair .
  • Receptor Binding : Its structural similarity to other biologically active compounds suggests that it may interact with various receptors, influencing physiological responses. This property is particularly useful in developing therapeutic agents targeting specific receptor types.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Enzyme Inhibition : A study conducted by Queener et al. evaluated the compound's ability to act as a lipophilic inhibitor of DHFR. The findings indicated that the compound's fluorine substitution significantly enhanced its inhibitory potency compared to non-fluorinated analogs .
  • Pharmacological Potential : Research published in MDPI highlighted the compound's potential use in drug design due to its favorable interactions with target proteins involved in disease pathways.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with related compounds to understand its unique properties better.

Compound Key Differences Biological Activity
3,4-DimethoxybenzaldehydeLacks fluorine; different electronic propertiesLower enzyme inhibition potential
2-Fluoro-4-methoxybenzaldehydeDifferent substitution patternVaries in receptor binding affinity
Methyl 2-fluoro-3,4-dimethoxybenzoateEster form; affects solubilitySimilar enzyme inhibition characteristics

Properties

IUPAC Name

2-fluoro-3,4-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBUQQVUWKHCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345310
Record name 2-Fluoro-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37686-68-3
Record name 2-Fluoro-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.0 g of 2-fluoro-3,4-dimethoxybenzyl alcohol and 5.0 g of manganese dioxide are heated under reflux for 1 hour together with 50 ml of benzene. The insoluble constituents are subsequently filtered while washing with methylene chloride. The filtrate is evaporated and the residue is recrystallized from methylene chloride/hexane. There is obtained 2-fluoro-3,4-dimethoxybenzaldehyde of m.p. 52°-54°.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3,4-dimethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3,4-dimethoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Fluoro-3,4-dimethoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Fluoro-3,4-dimethoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Fluoro-3,4-dimethoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Fluoro-3,4-dimethoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.